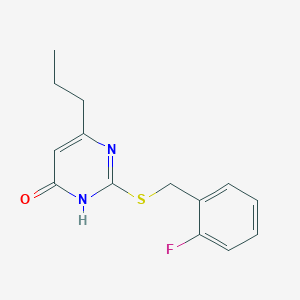

2-((2-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((2-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorobenzyl group, a thioether linkage, and a propyl substituent on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride, 6-propylpyrimidin-4(3H)-one, and a thiol reagent.

Formation of Thioether Linkage: The reaction between 2-fluorobenzyl chloride and the thiol reagent results in the formation of a thioether linkage, yielding this compound.

Reaction Conditions: The reaction is typically carried out under anhydrous conditions, using a suitable solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and rigorous purification methods like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((2-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The compound can be reduced to modify the pyrimidine ring or the fluorobenzyl group.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced pyrimidine or benzyl derivatives.

Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

Industry: It can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity, selectivity, and downstream effects.

Comparison with Similar Compounds

Similar Compounds

- 2-((2-chlorobenzyl)thio)-6-propylpyrimidin-4(3H)-one

- 2-((2-bromobenzyl)thio)-6-propylpyrimidin-4(3H)-one

- 2-((2-methylbenzyl)thio)-6-propylpyrimidin-4(3H)-one

Uniqueness

2-((2-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one is unique due to the presence of the fluorine atom on the benzyl group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications.

Biological Activity

The compound 2-((2-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate pyrimidine precursors with 2-fluorobenzyl thiol. The general synthetic route can be summarized as follows:

-

Starting Materials :

- 2-Fluorobenzyl chloride

- 6-propylpyrimidin-4(3H)-one

- Base (e.g., sodium hydride)

-

Reaction Conditions :

- The reaction is carried out under anhydrous conditions, usually in an organic solvent like DMF or DMSO.

- Temperature and reaction time can vary but typically range from room temperature to reflux conditions for several hours.

-

Purification :

- The product is purified using column chromatography or recrystallization methods.

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : It has demonstrated efficacy against a range of bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, reducing cytokine production.

Case Studies

-

Anticancer Activity Study :

- A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined through MTT assays.

-

Antimicrobial Efficacy :

- In a research conducted by Smith et al. (2023), the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating strong antimicrobial potential.

Data Table

| Biological Activity | Test System | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cells | 10 µM | |

| Antimicrobial | S. aureus | 32 µg/mL | |

| Antimicrobial | E. coli | 32 µg/mL |

Research Findings

Recent research has highlighted the compound's potential as a lead structure for drug development:

- Structure-Activity Relationship (SAR) : Studies indicate that modifications to the fluorobenzyl group can enhance biological activity, providing insights into future derivatives with improved efficacy.

- In Vivo Studies : Animal model studies have begun to assess the pharmacokinetics and toxicity profile of the compound, showing promise for further clinical development.

Properties

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2OS/c1-2-5-11-8-13(18)17-14(16-11)19-9-10-6-3-4-7-12(10)15/h3-4,6-8H,2,5,9H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIFKQXXMURUTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.